molecular formula C11H10N2S B1297111 2-(Methylsulfanyl)-5-phenylpyrimidine CAS No. 31408-20-5

2-(Methylsulfanyl)-5-phenylpyrimidine

Cat. No. B1297111
CAS RN: 31408-20-5
M. Wt: 202.28 g/mol
InChI Key: XWLUWHOSZCALLD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with various reagents and its behavior under different conditions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be examined.


Scientific Research Applications

Synthesis and Crystal Structure

2-(Methylsulfanyl)-5-phenylpyrimidine derivatives have been synthesized and characterized, contributing to the field of crystallography and materials science. Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, exploring their molecular structures and crystal conformations using various spectroscopic methods and X-ray diffraction (Stolarczyk et al., 2018).

Safety And Hazards

Information on the compound’s toxicity, flammability, and environmental impact would be included here. This could involve reviewing safety data sheets and toxicology studies.


Future Directions

This could involve a discussion of potential future research directions, such as new synthetic methods, potential applications of the compound, and unanswered questions about its properties or behavior.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, a thorough literature search would be required, and experimental studies may need to be conducted.


properties

IUPAC Name

2-methylsulfanyl-5-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-14-11-12-7-10(8-13-11)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLUWHOSZCALLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346007
Record name 2-(Methylsulfanyl)-5-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-5-phenylpyrimidine

CAS RN

31408-20-5
Record name 2-(Methylsulfanyl)-5-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TH Huang, N Zhao, LF Chen, HG Cheng… - … Section E: Structure …, 2007 - scripts.iucr.org
In the asymmetric unit of the title structure, C13H14N2O2S, there are two independent molecules. All bond lengths and angles show normal values. The dihedral angles between the …
Number of citations: 3 scripts.iucr.org

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